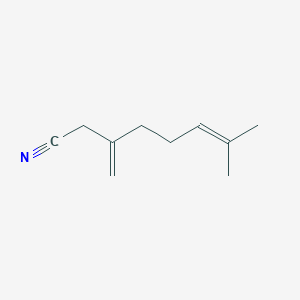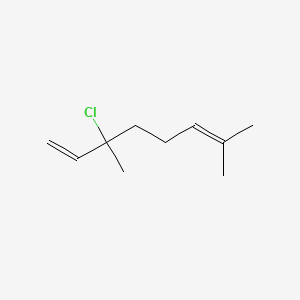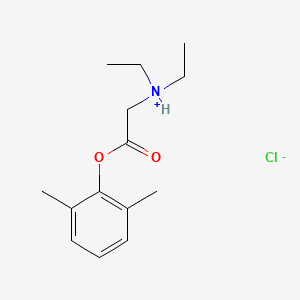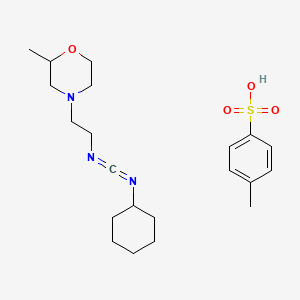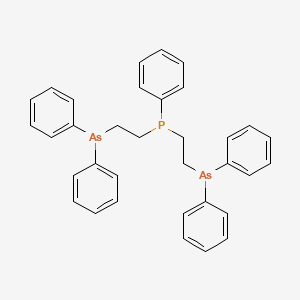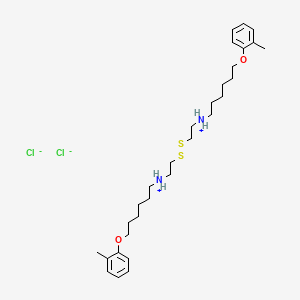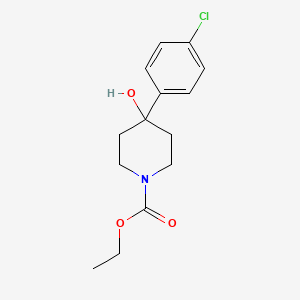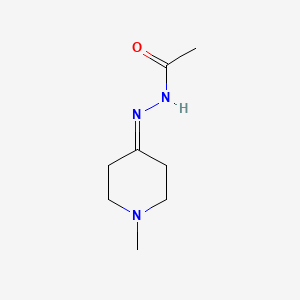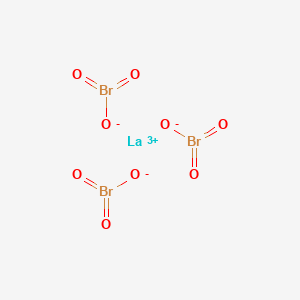![molecular formula C42H27N3O3 B13746619 1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)
1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene is an organic compound with the molecular formula C42H27N3O3 and a molecular weight of 621.68 g/mol . This compound is characterized by its three pyridine rings, each substituted with a formyl group at the 6-position, connected to a central benzene ring through phenyl linkers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with a formyl group at the 6-position. This can be achieved through a series of reactions starting from commercially available precursors.
Coupling Reactions: The formylpyridine intermediates are then coupled with a central benzene ring through phenyl linkers.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene has several scientific research applications:
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to act as a multi-dentate ligand.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene primarily involves its ability to coordinate with metal ions. The formylpyridine groups can form stable complexes with transition metals, which can then participate in various catalytic cycles. The compound’s structure allows for the formation of multi-nuclear metal complexes, which can exhibit unique reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-pyridyl)benzene: Similar structure but lacks the formyl groups, making it less versatile in certain reactions.
1,3,5-Tris(4-aminophenyl)benzene: Contains amino groups instead of formyl groups, leading to different reactivity and applications.
1,3,5-Tris(4-cyanophenyl)benzene: Contains cyano groups, which can participate in different types of chemical reactions compared to formyl groups.
Uniqueness
1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene is unique due to the presence of formyl groups on the pyridine rings, which provide additional sites for chemical modification and coordination with metal ions. This makes it a valuable compound for the synthesis of complex structures and for use in various catalytic and materials science applications .
Properties
Molecular Formula |
C42H27N3O3 |
|---|---|
Molecular Weight |
621.7 g/mol |
IUPAC Name |
5-[4-[3,5-bis[4-(6-formylpyridin-3-yl)phenyl]phenyl]phenyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C42H27N3O3/c46-25-40-16-13-34(22-43-40)28-1-7-31(8-2-28)37-19-38(32-9-3-29(4-10-32)35-14-17-41(26-47)44-23-35)21-39(20-37)33-11-5-30(6-12-33)36-15-18-42(27-48)45-24-36/h1-27H |
InChI Key |
ZAKRXUYLUMQKGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C=O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CN=C(C=C5)C=O)C6=CC=C(C=C6)C7=CN=C(C=C7)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


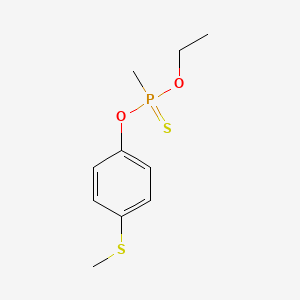
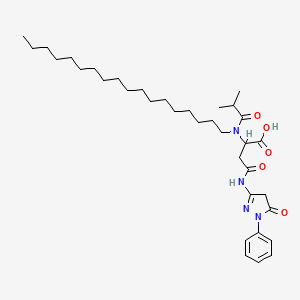
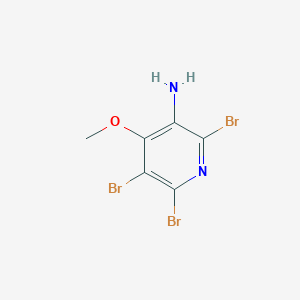
![5-[2-amino-5-[4-amino-3,5-bis(3,5-dicarboxyphenyl)phenyl]-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13746555.png)
